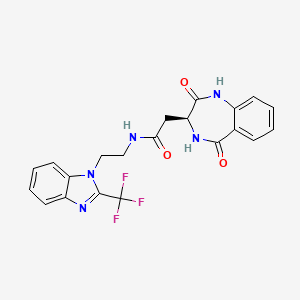

Doxycycline (calcium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Doxycycline (calcium) is a broad-spectrum antibiotic belonging to the tetracycline class. It is synthetically derived from oxytetracycline and is known for its effectiveness against a wide range of bacterial infections. Doxycycline (calcium) is commonly used to treat conditions such as bacterial pneumonia, acne, chlamydia infections, Lyme disease, cholera, typhus, and syphilis. It is also used as a preventive measure against malaria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Doxycycline (calcium) is prepared from doxycycline hyclate. The synthesis involves several steps, including the protection of functional groups, selective oxidation, and cyclization reactions. The process typically requires the use of reagents such as monobasic potassium phosphate, edetate disodium, and triethylamine. The reaction conditions often involve maintaining a specific pH and temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production of doxycycline (calcium) involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes the use of buffers, colors, diluents, flavors, and preservatives to produce doxycycline calcium oral suspension. The final product contains the equivalent of not less than 90.0% and not more than 125.0% of the labeled amount of doxycycline .

Análisis De Reacciones Químicas

Types of Reactions

Doxycycline (calcium) undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the epimerization at the C4 position, which can occur under acidic conditions. This reaction is reversible and can lead to the formation of epimers with reduced biological activity .

Common Reagents and Conditions

Common reagents used in the reactions of doxycycline (calcium) include hydrochloric acid, caustic soda, and buffer mixtures such as borate, phosphate, and citrate. The reaction conditions often involve maintaining specific pH values and temperatures to ensure the stability and activity of the compound .

Major Products Formed

The major products formed from the reactions of doxycycline (calcium) include its epimers and various degradation products. These products can be identified and analyzed using chromatographic techniques .

Aplicaciones Científicas De Investigación

Doxycycline (calcium) has a wide range of scientific research applications in various fields:

Chemistry: Used as a model compound for studying the stability and reactivity of tetracycline antibiotics.

Biology: Employed in research on bacterial protein synthesis and the mechanisms of antibiotic resistance.

Industry: Utilized in the development of new formulations and delivery systems for antibiotics.

Mecanismo De Acción

Doxycycline (calcium) exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the A site. This action prevents the elongation of the peptide chain, thereby inhibiting protein production. Doxycycline also targets the apicoplast organelle in certain parasites, disrupting their ability to produce essential fatty acids and heme .

Comparación Con Compuestos Similares

Doxycycline (calcium) is often compared with other tetracycline antibiotics, such as tetracycline, oxytetracycline, chlortetracycline, demeclocycline, lymecycline, methacycline, and minocycline. Compared to these compounds, doxycycline has several unique features:

Absorption: Doxycycline is more reliably absorbed orally and is less affected by food intake compared to older tetracyclines.

Lipophilicity: Doxycycline is more lipophilic, which may improve its tissue distribution.

Antibacterial Spectrum: Doxycycline has a broad antibacterial spectrum and is effective against both gram-positive and gram-negative bacteria.

Similar compounds include:

Tetracycline: The first-generation tetracycline with lower absorption and higher susceptibility to food interactions.

Doxycycline (calcium) stands out due to its improved pharmacokinetic properties and broader range of applications in both clinical and research settings.

Propiedades

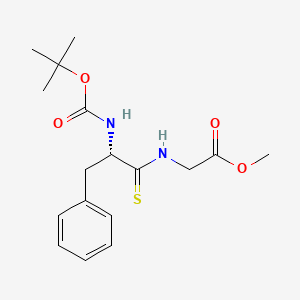

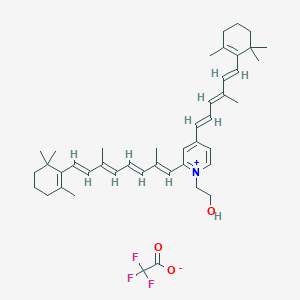

Fórmula molecular |

C22H24Ca2N2O8 |

|---|---|

Peso molecular |

524.6 g/mol |

InChI |

InChI=1S/C22H24N2O8.2Ca/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;/t7-,10+,14+,15-,17-,22-;;/m0../s1 |

Clave InChI |

VUZBZKPRLTWFFA-QFWOMMJSSA-N |

SMILES isomérico |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca].[Ca] |

SMILES canónico |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca].[Ca] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

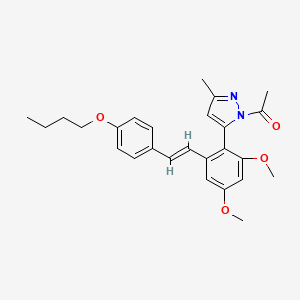

![[5-[3-(Dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone](/img/structure/B12390772.png)

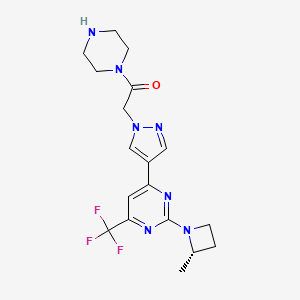

![(1'R,2'R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol](/img/structure/B12390803.png)

![(2S)-2-[[2-[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12390844.png)